molecular formula C13H10N2 B057529 2-Phenylbenzimidazole CAS No. 716-79-0

2-Phenylbenzimidazole

Cat. No.: B057529
CAS No.: 716-79-0
M. Wt: 194.23 g/mol
InChI Key: DWYHDSLIWMUSOO-UHFFFAOYSA-N
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Description

2-Phenylbenzimidazole is a heterocyclic aromatic organic compound that consists of a benzimidazole ring substituted with a phenyl group at the second position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The benzimidazole core structure is significant due to its resemblance to purine, a fundamental component of nucleotides, which allows it to interact effectively with biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylbenzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite . The reaction typically occurs in a solvent mixture under mild conditions, resulting in high yields of the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of 3,4-diaminobenzenesulfonic acid as a starting material. This compound is converted to its sodium salt form using sodium hydroxide, followed by the addition of sodium metabisulfite and benzaldehyde. The reaction proceeds with high efficiency, yielding up to 89% .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylbenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Sodium metabisulfite is commonly used for oxidation reactions.

    Reducing Agents: Hydrogenation reactions often employ catalysts such as palladium on carbon.

    Substitution Reactions: Electrophilic substitution reactions may use reagents like halogens or nitro compounds, while nucleophilic substitutions often involve amines or thiols.

Major Products:

Properties

IUPAC Name

2-phenyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYHDSLIWMUSOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052460
Record name 2-Phenylbenzimidazole
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085426
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

716-79-0, 97542-80-8
Record name 2-Phenylbenzimidazole
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Record name 2-Phenylbenzimidazole
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Record name 1H-Benzimidazole, phenyl-
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Record name 2-Phenylbenzimidazole
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Record name 1H-Benzimidazole, 2-phenyl-
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Record name 2-Phenylbenzimidazole
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Record name 2-phenylbenzimidazole
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Record name 2-PHENYLBENZIMIDAZOLE
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Synthesis routes and methods

Procedure details

2-Phenylbenzimidazole was synthesized in a similar way to 2-mesityl-benzimidazole, except using benzoic acid instead of 2,4,6-trimethylbenzoic acid. Molar amounts of carboxylic acid and diamine used were as previously described to provide an off-white powder in 88% yield.
Name
2-mesityl-benzimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-phenylbenzimidazole?

A1: this compound has the molecular formula C13H10N2 and a molecular weight of 194.23 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Several spectroscopic techniques are employed, including Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Electron Paramagnetic Resonance (EPR) spectroscopy. These techniques provide insights into the compound's structure, bonding, and electronic properties. [, , , , ]

Q3: What are the material compatibility characteristics of this compound-based polyimides?

A3: Polyimides derived from this compound derivatives, like 6,4′-diamino-2-phenylbenzimidazole (BIA), exhibit exceptional thermal stability, withstanding temperatures up to 540 °C. They also possess high glass transition temperatures (Tg) ranging from 382–409 °C. These polyimides form tough, flexible films with excellent mechanical properties, including tensile strengths of 222–232 MPa and a modulus of 3.1–5.6 GPa without stretching. []

Q4: How does the stability of this compound-5-sulfonic acid (PBSA) vary under different conditions?

A4: Studies show that PBSA stability is affected by UV radiation, pH levels, and the presence of hydrogen peroxide. [] Further research revealed that pH and the presence of TiO2 influence its degradation rate under UV radiation. Faster degradation was observed with increasing catalyst doses and specific pH values. []

Q5: What are some notable applications of this compound derivatives in materials science?

A5: this compound derivatives find application in various fields. For instance, they are incorporated into waterborne epoxy coatings to enhance corrosion resistance. [] Furthermore, they serve as building blocks for highly phosphorescent cyclometalated platinum(II) complexes used in Organic Light Emitting Diodes (OLEDs). []

Q6: How are benzoyl methyl phosphates utilized in the synthesis of 2-phenylbenzimidazoles?

A6: Benzoyl methyl phosphates, acting as biomimetic acylating agents, facilitate an efficient, environmentally benign, catalyst- and auxiliary-free synthesis of 2-phenylbenzimidazoles in aqueous solutions. This one-pot tandem approach eliminates the need for additional catalysts. []

Q7: What computational methods are used to study this compound and its derivatives?

A7: Density Functional Theory (DFT) calculations are widely used to investigate the structure, electronic properties, and interactions of this compound derivatives. These calculations help predict various properties, including nonlinear optical properties and interactions with biological targets. [, ]

Q8: How are Quantitative Structure-Activity Relationship (QSAR) models employed in this compound research?

A8: QSAR models are used to predict the activity and properties of this compound derivatives based on their structural features. For example, QSAR models have been developed to assess the skin permeability coefficient (Kp) and potential for allergic contact dermatitis, sensory irritation, and eye irritation of these compounds when used in cosmetics. []

Q9: How do structural modifications of this compound affect its biological activity?

A9: Studies have shown that the position and nature of substituents on the this compound scaffold significantly influence its biological activity. For example, introducing specific substituents on the phenyl ring or benzimidazole moiety can modulate the anticancer activity or fluorescence properties of these compounds. [, , ]

Q10: What are some strategies to enhance the stability or bioavailability of this compound derivatives?

A10: Strategies for improving stability and bioavailability include encapsulation in nanoparticles, formulation as liposomes, or complexation with cyclodextrins. These methods can protect the compound from degradation, improve solubility, and enhance its delivery to target sites.

Q11: Are there specific SHE regulations pertaining to this compound and its derivatives?

A11: While specific SHE regulations may vary depending on the application and geographical location, it's crucial to handle this compound and its derivatives with care. Following general laboratory safety guidelines, appropriate personal protective equipment, and proper waste disposal procedures is essential.

Q12: What are the known pharmacological properties of this compound derivatives?

A12: Research suggests that certain this compound derivatives exhibit promising anticancer [, ], antifungal [], and antibacterial [] properties. These activities are often influenced by the substituents present on the phenyl and benzimidazole rings.

Q13: Has this compound demonstrated gastroprotective effects?

A13: Yes, 1-hydroxy-2-phenylbenzimidazole (HPB) displayed gastroprotective effects in a rat model of ethanol-induced gastric ulcers. The study indicated that HPB may exert its protective effect by reducing gastric acidity. []

Q14: What is known about the photomutagenicity of thiabendazole, a pesticide related to this compound?

A14: Studies have shown that thiabendazole, which contains a benzimidazole ring, exhibits photomutagenicity under UVA irradiation, unlike other structurally related pesticides. Interestingly, this compound itself displayed only weak photomutagenicity, suggesting that both the benzimidazole and thiazole rings are crucial for the UVA activation of thiabendazole. []

Q15: What are the environmental concerns regarding this compound derivatives?

A18: this compound derivatives, particularly those used as UV filters in sunscreens, are considered emerging pollutants. Their presence in aquatic environments raises concerns as they can generate reactive oxygen species upon UV exposure, potentially harming aquatic organisms. []

Q16: What methods are used to remove this compound-5-sulfonic acid (PBSA) from water?

A19: Research has focused on heterogeneous photocatalysis using TiO2 as a potential method for removing PBSA from water. This method has proven effective in degrading PBSA under UV irradiation, offering a potential solution for its removal from aquatic environments. []

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